Cas no 1464-53-5 (1,3-Butadiene Diepoxide)

1,3-Butadiene Diepoxide 化学的及び物理的性質
名前と識別子
-
- Diepoxybutane
- 1,3-Butadiene diepoxide
- 1,2:3,4-Diepoxybutane
- 1,2,3,4-DIEPOXYBUTANE
- 1,2:3,4-Diepoxybutane Solution
- Butadiene diepoxide
- 1,1'-bi(ethylene oxide)
- R 181
- M 8838
- CB 1181
- Bioxiran
- Bioxirane
- ENT-26592
- alkylepoxides
- Butadiendioxyd
- Dioxybutadiene
- Q5274970
- Butane, 1,2:3,4-diepoxy-, (.+/-.)-
- Butadiendioxyd [German]
- Butane diepoxide
- NSC 629
- 1,3,4-Diepoxybutane
- B0234
- 564-00-1
- NS00024792
- 2,2'-Bioxirane, (R*,R*)-(.+/-.)-
- NCI60_009412
- CCRIS 234
- 2,2 inverted exclamation marka-Bioxirane
- 1,3-Butadiene diepoxide, analytical standard
- J-640017
- 5-(DimEtNmEt)furfuryl alcohol HCl
- BRN 0079833
- 60OB65YNAB
- Butadiene dioxide
- UNII-60OB65YNAB
- CHEBI:23704
- 1,2:3,4-dianhydrothreitol
- NSC629
- InChI=1/C4H6O2/c1-3(5-1)4-2-6-4/h3-4H,1-2H2
- ZFIVKAOQEXOYFY-UHFFFAOYSA-
- Butane, 1,2:3,4-diepoxy-
- 1,2:3,4-Butadiene diepoxide
- 1,4-Diepoxybutane
- J-800012
- 1464-53-5
- CHEMBL1964283
- 1,3-Butadiene diepoxide, 97%
- FT-0606590
- 1,1'-Bi[ethylene oxide]
- D,L-1,2:3,4-Diepoxybutane
- Butane,2:3,4-diepoxy-
- HSDB 4046
- EINECS 215-979-1
- WLN: T3OTJ B- BT3OTJ
- Threitol,2:3,4-dianhydro-
- DTXSID0041307
- AKOS017342854
- 1,2,3,4-Diepoxybutane DL
- ERYTHRITHOL ANHYDRIDE (OLD NAME); 1,3-BUTADIENE DIEPOXIDE
- 298-18-0
- CS-0377906
- 2-(oxiran-2-yl)oxirane
- 2,4-Diepoxybutane
- NSC-629
- D,L-Diepoxybutane
- D3410
- 2,2'-Bioxirane
- RCRA waste no. U085
- AI3-26592
- J-503880
- (A+/-)-1,2;3,4-diepoxy-butane
- Threitol, 1,2:3,4-dianhydro-
- RCRA waste number U085
- 5-19-01-00185 (Beilstein Handbook Reference)
- 1,2:3,4-diepoxy-butane; 1,1'-Bi[ethylene oxide]; 1,2:3,4-Diepoxybutane; Bioxirane; 1,1'-Bi[ethylene oxide]; 1,2:3,4-Diepoxybutane
- (2S)-2-[(2S)-oxiran-2-yl]oxirane
- 1,3-Butadiene Diepoxide
-
- MDL: MFCD00005120
- インチ: 1S/C4H6O2/c1-3(5-1)4-2-6-4/h3-4H,1-2H2
- InChIKey: ZFIVKAOQEXOYFY-UHFFFAOYSA-N
- ほほえんだ: C1C(C2CO2)O1
- BRN: 79831
計算された属性
- せいみつぶんしりょう: 86.03680
- どういたいしつりょう: 86.037
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 6
- 回転可能化学結合数: 1
- 複雑さ: 61.9
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 25.1
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): -0.5
じっけんとくせい
- 色と性状: 薄い黄色の液体。
- 密度みつど: 1.113
- ゆうかいてん: 2-4 ºC
- ふってん: 56-58 ºC
- フラッシュポイント: 46 ºC
- 屈折率: 1.434
- すいようせい: Soluble in water (1000 g/L).
- PSA: 25.06000
- LogP: -0.21600
- マーカー: 3676
- じょうきあつ: 25 mm Hg ( 56 °C)
- ようかいせい: 水とエタノールに可溶である。
- ひせんこうど: 0°(neat)
1,3-Butadiene Diepoxide セキュリティ情報
-
記号:
- ヒント:あぶない
- 危害声明: H226-H301-H310+H330-H315-H319-H335-H340-H351
- 警告文: P201-P202-P210-P233-P240-P241+P242+P243-P260-P262-P264-P270-P271-P280-P284-P301+P310+P330-P302+P352+P310+P361+P364-P304+P340+P310-P305+P351+P338+P337+P313-P308+P313-P403+P233-P405-P501
- 危険物輸送番号:UN 3384 6.1/PG 1
- WGKドイツ:1
- 危険カテゴリコード: R34;R45;R46;R24/25
- セキュリティの説明: S53; S45
- 福カードFコード:8-10-18
- RTECS番号:EJ8225000
-
危険物標識:
- 包装カテゴリ:II
- 危険レベル:6.1
- 危険レベル:6.1
- TSCA:Yes
- 包装等級:II
- リスク用語:R34; R45; R46; R24/25
- 包装グループ:II
- セキュリティ用語:6.1
- ちょぞうじょうけん:0-6°C
1,3-Butadiene Diepoxide 税関データ
- 税関コード:2910900090
- 税関データ:
中国税関コード:
2910900090概要:
ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を含む三段エポキシド、エポキシアルコール(フェノール、エーテル)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
290900090。三員環を有するエポキシ、エポキシアルコール、エポキシフェノール及びエポキシエーテル、並びにそれらのハロゲン化、スルホン化、硝化又は亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%
1,3-Butadiene Diepoxide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
BAI LING WEI Technology Co., Ltd. | B0234-5ML |
1,2:3,4-Diepoxybutane |
1464-53-5 | 95.0%(GC) | 5ML |
¥ 2990 | 2022-04-26 | |
TRC | B754510-0.25mg |
1,3-Butadiene Diepoxide |
1464-53-5 | 0.25mg |
$ 45.00 | 2022-06-06 | ||
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B0234-5ML |
1,2:3,4-Diepoxybutane |
1464-53-5 | >95.0%(GC) | 5ml |
¥2390.00 | 2024-04-17 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | D67600-1ml |
Diepoxybutane |
1464-53-5 | 1000μg/ml in Methanol | 1ml |
¥508.0 | 2024-07-18 | |
TRC | B754510-25mg |
1,3-Butadiene Diepoxide |
1464-53-5 | 25mg |
$ 65.00 | 2023-09-08 | ||
BAI LING WEI Technology Co., Ltd. | J29AS-E0577-1ml |
1,3-Butadiene Diepoxide |
1464-53-5 | 1000 μg/mL in Acetonitrile | 1ml |
¥520 | 2023-11-24 | |
BAI LING WEI Technology Co., Ltd. | S21B754510-1g |
1,3-Butadiene Diepoxide |
1464-53-5 | 1g |
¥1233 | 2023-11-24 | ||
A2B Chem LLC | AA64566-2.5g |
2,2'-Bioxirane |
1464-53-5 | 2.5g |
$225.00 | 2024-04-20 | ||
BAI LING WEI Technology Co., Ltd. | J09N-10174-1G-1g |
1,3-Butadiene Diepoxide |
1464-53-5 | 1g |
¥1672 | 2023-11-24 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R030358-5ml |
1,3-Butadiene Diepoxide |
1464-53-5 | 1000μg/ml in Methanol | 5ml |
¥2354 | 2024-05-25 |
1,3-Butadiene Diepoxide 関連文献
-
Nicholas M. Butler,Rudi Hendra,John B. Bremner,Anthony C. Willis,Leonardo Lucantoni,Vicky M. Avery,Paul A. Keller Org. Biomol. Chem. 2018 16 6006
-
Yifan Guo,Ziying Lv,Yiru Huo,Lijie Sun,Shuo Chen,Zenghe Liu,Chuanglong He,Xiaoping Bi,Xianqun Fan,Zhengwei You J. Mater. Chem. B 2019 7 123
-
Suresh S. Pujari,Yi Zhang,Shaofei Ji,Mark D. Distefano,Natalia Y. Tretyakova Chem. Commun. 2018 54 6296
-
4. 598. Aryl-2-halogenoalkylamines. Part VIII. A comparison of the stability of esters derived from some aryl-2-halogenoalkylamines with those obtained from other radiomimetic compoundsW. Davis,W. C. J. Ross J. Chem. Soc. 1950 3056
-
Kinga Salus,Marcin Hoffmann,Tomasz Siod?a,Bo?ena Wyrzykiewicz,Donata Pluskota-Karwatka New J. Chem. 2017 41 2409
-
Jing Yang,Bingquan Wang,James F. Rusling Mol. BioSyst. 2005 1 251
-
7. 547. Some reactions of 1 : 2–3 : 4-diepoxybutaneW. F. Beech J. Chem. Soc. 1951 2483
-
8. 464. The reactions of certain epoxides in aqueous solutionsW. C. J. Ross J. Chem. Soc. 1950 2257
-
Steven M. Wales,Anthony C. Willis,Paul A. Keller Chem. Commun. 2010 46 9226
-
Damiano Tanini,Anna Grechi,Lorenzo Ricci,Silvia Dei,Elisabetta Teodori,Antonella Capperucci New J. Chem. 2018 42 6077
1,3-Butadiene Diepoxideに関する追加情報
Introduction to 1,3-Butadiene Diepoxide (CAS No. 1464-53-5) and Its Emerging Applications in Modern Chemistry
1,3-Butadiene Diepoxide, with the chemical identifier CAS No. 1464-53-5, is a significant compound in the realm of specialty chemicals, renowned for its versatile reactivity and broad utility across multiple industrial and research domains. This epoxide derivative of butadiene has garnered considerable attention in recent years due to its pivotal role in the synthesis of novel polymers, pharmaceuticals, and advanced materials. The compound's unique structural features—specifically its bifunctional epoxy groups—endow it with exceptional capabilities in polymerization reactions, cross-linking processes, and as a precursor in fine chemical manufacturing.
The chemistry of 1,3-Butadiene Diepoxide is deeply rooted in the principles of organic synthesis and polymer science. As a diepoxide, it exhibits remarkable reactivity toward nucleophiles, making it an invaluable intermediate in the production of high-performance resins, adhesives, and coatings. Recent advancements in polymer chemistry have leveraged this compound to develop next-generation thermosetting resins with enhanced thermal stability and mechanical strength. These resins find applications in aerospace components, automotive parts, and high-end electronics, where durability and performance are paramount.
In the pharmaceutical sector, 1,3-Butadiene Diepoxide has emerged as a critical building block for synthesizing complex molecular architectures. Its epoxy functionality allows for precise functionalization, enabling the construction of pharmacophores with tailored biological activities. Researchers have utilized this compound to develop novel drug candidates targeting various therapeutic areas, including oncology and anti-inflammatory treatments. The ability to incorporate diverse substituents into the 1,3-Butadiene Diepoxide framework has opened new avenues for medicinal chemistry innovation.
One of the most compelling aspects of 1,3-Butadiene Diepoxide is its role in green chemistry initiatives. The demand for sustainable chemical processes has spurred interest in optimizing the synthesis and application of this compound to minimize environmental impact. Recent studies have explored catalytic methods for producing 1,3-Butadiene Diepoxide with higher yields and reduced byproduct formation. Additionally, researchers are investigating its potential as a monomer in bio-based polymers, aligning with global efforts to transition toward renewable materials.
The material science applications of 1,3-Butadiene Diepoxide are equally impressive. Its capacity to form cross-linked networks makes it an excellent candidate for creating advanced composites with superior properties such as flame retardancy and chemical resistance. These composites are increasingly employed in construction materials, electrical insulation systems, and protective coatings for industrial equipment. The compound's compatibility with other monomers also allows for the design of hybrid polymers that combine the benefits of multiple material systems.
From an industrial perspective, the production and handling of 1,3-Butadiene Diepoxide (CAS No. 1464-53-5) require stringent quality control measures to ensure consistency and safety. Manufacturers must adhere to rigorous standards to maintain product purity and efficacy across various applications. Innovations in process engineering have enabled more efficient production methods, reducing costs while improving yield. These advancements underscore the compound's economic importance and its role as a cornerstone material in modern chemical manufacturing.
The future prospects for 1,3-Butadiene Diepoxide are bright, driven by ongoing research into its potential applications in nanotechnology and smart materials. Researchers are exploring its use as a functional monomer in conductive polymers and self-healing materials, which could revolutionize industries ranging from electronics to healthcare. As our understanding of this compound deepens, new possibilities will continue to emerge, solidifying its position as a key player in the evolution of advanced chemical solutions.
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